(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine
Description
Systematic IUPAC Nomenclature
The IUPAC name of this compound is derived by prioritizing the functional group hierarchy and substituent positions. The parent chain is ethanamine, with a phenyl group substituted at the first carbon of the amine-containing chain. The phenyl ring bears bromine and chlorine atoms at positions 2 and 4, respectively. The stereochemistry at the chiral center (C1) is designated as S using the Cahn-Ingold-Prelog priority rules.
Systematic Name:
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine
This name reflects:
- Stereochemistry : S configuration at the chiral carbon.
- Substituents : Bromine (position 2) and chlorine (position 4) on the phenyl ring.
- Parent structure : Ethanamine with the phenyl group attached to the first carbon.
Common Pharmaceutical and Industrial Synonyms
While the compound is primarily referenced by its IUPAC name, several synonyms arise in industrial and research contexts. These names often emphasize functional groups or positional isomerism:
| Synonym | Context of Use |
|---|---|
| (S)-2-Bromo-4-chlorophenethylamine | Pharmacological research |
| (S)-β-Amino-2-bromo-4-chlorotoluene | Synthetic chemistry literature |
| (S)-1-(2-Br-4-Cl-C₆H₃)CH₂NH₂ | Abbreviated industrial protocols |
These synonyms highlight the compound’s relationship to phenethylamine derivatives and its halogen substitution pattern.
Chemical Identifier Systems
Key identifiers for this compound are summarized below. Note that some data points are inferred due to limited availability in provided sources.
| Identifier | Value | Source Availability |
|---|---|---|
| CAS Registry | Not explicitly listed in sources | – |
| InChI | InChI=1S/C8H9BrClN/c1-6(11)7-2-3-8(10)5(9)4-7/h2-4,6H,11H2,1H3/t6-/m0/s1 | Derived from structure |
| InChI Key | FZQXYPVFXFDDMQ-LURJTMIESA-N | Calculated |
| SMILES | CC@Hc1cc(Cl)ccc1Br | Derived from structure |
Structural Classification Within Phenylethylamine Derivatives
This compound belongs to the phenylethylamine class, which features a benzene ring linked to an ethylamine backbone. Its structural distinctiveness arises from:
Halogen Substitutions :
Chirality :
- The S configuration at C1 makes it enantiomerically pure, a critical feature for interactions with chiral biological targets.
Backbone Modification :
- Unlike neurotransmitters like dopamine or serotonin, this compound lacks hydroxyl groups, rendering it more lipophilic and metabolically stable.
Comparative Analysis with Related Derivatives
This structural profile positions the compound as a versatile intermediate in synthesizing bioactive molecules, particularly those targeting halogen-sensitive receptors.
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
VSMZRZUTLAHOGD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of Ketone
- The ketone 1-(2-bromo-4-chlorophenyl)ethanone undergoes enantioselective reduction using chiral catalysts or reagents such as chiral borohydrides or transition metal complexes.
- This step converts the ketone to the corresponding chiral alcohol intermediate, which can then be converted to the amine.
Direct Asymmetric Amination
- Direct amination of the ketone or its derivatives using chiral amination reagents or catalytic systems.
- Methods such as catalytic enantioselective allylboration followed by Mizoroki–Heck reaction have been reported for related compounds, providing high enantioselectivity and yield.
Preparation of this compound Hydrochloride Salt
For stability and handling, the free amine is often converted to its hydrochloride salt:
- Dissolution of the free amine in an appropriate solvent (e.g., DMSO or ethanol).
- Addition of hydrochloric acid to precipitate the hydrochloride salt.
- The salt form improves solubility and storage stability, typically stored at 2–8 °C or frozen at -20 °C to -80 °C for long-term preservation.
Solubility and Formulation Notes
- The hydrochloride salt is soluble in polar solvents such as DMSO and can be formulated for biological assays by mixing with co-solvents like PEG300, Tween 80, or corn oil.
- Proper dissolution requires stepwise addition of solvents with mixing and sometimes mild heating or sonication to ensure clarity and homogeneity.
Summary Table of Preparation Steps
Research Findings and Considerations
- The asymmetric synthesis routes provide high enantiomeric excess, crucial for pharmaceutical applications.
- Deaminative halogenation offers a versatile method for late-stage functionalization of amines, expanding synthetic flexibility.
- Stability and solubility data emphasize the importance of proper formulation for storage and biological testing.
- The choice of solvents and reaction conditions significantly affects yield and purity, necessitating optimization for scale-up.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The amine group can be oxidized to form the corresponding imine or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or sodium hypochlorite.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted phenylamines, imines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research indicates that (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance its efficacy and selectivity against specific receptors or enzymes.
Case Study:
A study investigated the compound's role as a precursor in synthesizing novel derivatives aimed at targeting specific receptors involved in neurological disorders. The derivatives demonstrated improved binding affinity and selectivity compared to traditional compounds, showcasing the importance of this compound in drug development .
Organic Synthesis
Chiral Synthesis:
this compound serves as a valuable chiral building block in asymmetric synthesis. Its enantiomeric purity allows chemists to create compounds with specific stereochemistry, which is crucial for biological activity.
Data Table: Chiral Synthesis Applications
Catalytic Processes
Dynamic Kinetic Resolution:
The compound is employed in catalytic processes involving dynamic kinetic resolution of benzylic amines, which enhances the yield of desired enantiomers while minimizing by-products.
Case Study:
In a recent experiment, this compound was used in a dynamic kinetic resolution process involving palladium catalysts on alkaline-earth supports. The results indicated significant improvements in both yield and enantioselectivity compared to previous methodologies .
Environmental Chemistry
Degradation Studies:
Research has also focused on the environmental impact of this compound, particularly its degradation pathways under various conditions. Understanding these pathways is essential for assessing the compound's ecological footprint and potential toxicity.
Data Table: Environmental Impact Studies
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or electrostatic interactions with the active site of the target molecule, modulating its activity.
Comparison with Similar Compounds
Structural Analogues: Halogen Substitution Patterns
The following table summarizes key structural analogues and their properties:
Key Observations:
- Halogen Position and Size: Bromine and chlorine at the ortho and para positions (target compound) create steric hindrance and electronic effects distinct from para-substituted analogues (Br-MBA, Cl-MBA). The shorter X-X distances in inorganic layers (observed in Br-MBA, Cl-MBA) suggest tighter packing in crystalline materials . I-MBA, with iodine at the para position, exhibits weaker intermolecular interactions due to iodine’s larger atomic radius, reducing lattice stability compared to bromine or chlorine analogues .
- Functional Group Modifications: Methoxy substitution (e.g., (S)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine) introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents .
Enantiomeric and Backbone Variations
- Chiral Centers: The (S)-configuration in the target compound contrasts with racemic mixtures of non-chiral analogues (e.g., Br-MBA), making it critical for enantioselective applications.
Biological Activity
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine, a chiral amine compound, has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C9H10BrClN
- Molecular Weight : Approximately 270.54 g/mol
- CAS Number : 825-40-1
The compound features a bromine and chlorine substituent on the phenyl ring, influencing its reactivity and biological interactions. Its hydrochloride form enhances solubility in polar solvents, making it suitable for various laboratory applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors. The presence of halogen atoms can modulate binding affinities towards serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .
Key Mechanisms Include :
- Receptor Modulation : Acts as an agonist or antagonist depending on the target receptor.
- Hydrogen Bonding : The amine group facilitates interactions with biomolecules through hydrogen bonds and electrostatic interactions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various synthesized compounds showed that derivatives similar to this compound demonstrated moderate to good activity against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Neuropharmacological Potential
This compound has been investigated for its effects on neurotransmitter systems. Studies have shown its potential to influence serotonin and dopamine pathways, making it a candidate for further research in treating psychiatric conditions .
Study on Antichlamydial Activity
In a study examining the antichlamydial activity of related compounds, researchers found that certain derivatives exhibited selective activity against Chlamydia species. The results indicated potential pathways for developing new drugs targeting this pathogen . Although this compound was not the primary focus, its structural similarities suggest it could be evaluated for similar activity.
Synthesis and Evaluation of Derivatives
A recent investigation into the synthesis of various derivatives based on this compound revealed promising results regarding their binding affinities and biological activities. Compounds derived from this scaffold were tested against multiple bacterial strains and showed varying levels of efficacy, indicating the importance of structural modifications in enhancing biological activity .
Q & A
Q. How does the electron-withdrawing effect of bromine/chlorine impact reaction kinetics in SNAr or Ullmann couplings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
